Cas no 4721-07-7 (4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol)
4721-07-7 structure
Product Name:4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
Numero CAS:4721-07-7
MF:C14H12O4
MW:244.242684364319
CID:331330
PubChem ID:5281717
Update Time:2025-04-19
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenediol,4-[2-(3,5-dihydroxyphenyl)ethenyl]-
- Oxyresveratrol
- 2',3,4',5-Stilbenetetrol
- 2,3',4,5'-Tetrahydroxystilbene
- 3,4,3',5'-tetrahydroxy-trans-stilbene
- 3,5,2',4'-Tetrahydroxystilbene
- 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- 4-[2-(3,5-Dihydroxyphenyl)ethenyl]-1,3-benzenediol
- puag-haad
- trans-2,3',4,5'-tetrahydroxystilbene
- trans-oxyresveratrol
- NSC 315550
- 4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
- 4721-07-7
- 2,4,3',5'-Tetrahydroxystilbene
- OXYRESVENOX
- 1,3-BENZENEDIOL, 4-((1E)-2-(3,5-DIHYDROXYPHENYL)ETHENYL)-
- Oxyresveratrol, >=97.0% (HPLC)
- N.357
- HMS3885N20
- 4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
- 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-, (E)-
- BDBM50108046
- HY-N1430
- Hydroxyresveratrol
- Q7116143
- CCG-266904
- LMPK13090011
- 3' 4 5'-tetrahydroxystilbene
- HYDROXYRESVERATROL [INCI]
- trans-2,4,3'',5''-tetrahydroxystilbene
- REGID_for_CID_658108
- AC-5279
- 29700-22-9
- AS-35032
- CS-5655
- AKOS015915071
- trans-2,4,3',5'-tetrahydroxystilbene
- UNII-6V071CP5CR
- A820013
- (E)-5,5'-(ethene-1,2-diyl)bis(benzene-1,3-diol)
- MFCD11974969
- 2,3',4,5'-Tetrahydroxy-trans-stilbene
- EN300-18754447
- NCGC00169713-02!4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- O0373
- 4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- s4739
- (oxyresveratrol)4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
- Z2311627398
- ACon1_001063
- REGID_for_CID_5281717
- NSC315550
- SMR001397189
- NS00124301
- 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- 4-(3,5-Dihydroxystyryl)benzene-1,3-diol
- MEGxp0_001057
- HMS2218H19
- CHEBI:7870
- 1,3-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]-
- BCP24308
- NCGC00169713-02
- TRANS-STILBENE-2,4,3',5'-TETROL
- DTXSID801030442
- J-501984
- OXYLRESVERATROL
- Tetrahydroxystilbene
- MLS002473086
- PDHAOJSHSJQANO-OWOJBTEDSA-N
- SCHEMBL501690
- EN300-7368059
- 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-
- 4-(2-(3,5-dihydroxyphenyl)ethenyl)benzene-1,3-diol
- NSC-315550
- O-RES cpd
- cid_5281717
- NCGC00169713-01
- (E)-4-(3,5-Dihydroxystyryl)benzene-1,3-diol
- GLXC-19085
- 2,3',4,5'-STILBENETETROL, (E)-
- 6V071CP5CR
- CHEMBL43065
-
- Inchi: 1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
- Chiave InChI: PDHAOJSHSJQANO-OWOJBTEDSA-N
- Sorrisi: OC1C=C(C=CC=1/C=C/C1C=C(C=C(C=1)O)O)O
Proprietà calcolate
- Massa esatta: 244.07400
- Massa monoisotopica: 244.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.9A^2
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: Giallo solido
- Densità: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 190-192 ºC
- Punto di ebollizione: 523.8ºC at 760mmHg
- Punto di infiammabilità: 260.8ºC
- Indice di rifrazione: 1.8
- Solubilità: Quasi insolubile (0,037 g/l) (25°C),
- PSA: 80.92000
- LogP: 2.67940
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216220-1g |
(E/Z)-Oxyresveratrol |
4721-07-7 | 98% | 1g |
¥7407.00 | 2024-05-12 | |
| Enamine | EN300-18754447-0.05g |
4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
4721-07-7 | 0.05g |
$2755.0 | 2023-09-18 | ||
| Crysdot LLC | CD12070094-1g |
4-(3,5-Dihydroxystyryl)benzene-1,3-diol |
4721-07-7 | 97% | 1g |
$847 | 2024-07-24 |
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
4721-07-7 (4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol) Prodotti correlati
- 29700-22-9(Oxyresveratrol)
- 18493-15-7(2-Styrylphenol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso